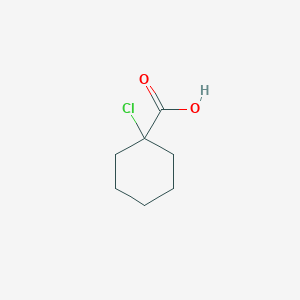
1-Chlorocyclohexanecarboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Chlorocyclohexanecarboxylic acid consists of a cyclohexane ring, a carboxylic acid group (-COOH), and a chlorine atom attached to one of the carbon atoms in the cyclohexane ring . The exact position of these groups within the molecule can be represented by the SMILES notation: OC(=O)C1(Cl)CCCCC1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.62 , and a melting point of 60-61°C . It is a powder at room temperature .Scientific Research Applications
1. Synthesis and Characterization
- Preparation and Characterization : 1-Sulfonic acid cyclohexane carboxylic acid, a derivative of 1-Chlorocyclohexanecarboxylic acid, is synthesized through various processes including decolorizing with activated carbon and acidifying with inorganic acids. This compound, with a purity of 99.8%, is confirmed by IR, 1HNMR, and 13CNMR and can be used as a standard sample in liquid chromatography (Li Wen-juan, 2012).
2. Organic Synthesis
- Practical Synthesis of Mikanecic Acid : this compound is used in the catalyzed coupling of aldehydes and activated double bonds for the synthesis of mikanecic acid, demonstrating its utility in organic synthesis (H. Hoffmann & J. Rabe, 1984).
3. Environmental Exposure Studies
- Plasticizer Exposure Assessment : The compound's derivative, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), is studied for environmental exposure in U.S. adults. Oxidative metabolites of DINCH in urine are used as biomarkers for exposure assessment, indicating the environmental impact of such compounds (MANORI J. Silva et al., 2013).
4. Molecular Recognition and Assembly
- Versatile Assembler of One-Dimensional Motifs : this compound derivatives demonstrate adaptability in forming persistent one-dimensional motifs, showcasing its potential in molecular assembly and recognition (I. Karle, D. Ranganathan, & V. Haridas, 1997).
5. Optoelectronic Properties and Dye Applications
- Dye Aggregation and Complex Formation : Studies on 7-(Diethylamino)-coumarin-3-carboxylic acid, a derivative, reveal its use in various applications including as a laser dye and fluorescent label. Its molecular aggregation characteristics influence its optoelectronic properties (Xiaogang Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-chlorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWOAWMCHWXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546880 | |
| Record name | 1-Chlorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25882-61-5 | |
| Record name | 1-Chlorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)






![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)
![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)

